molecular formula C8H13N3 B13250845 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Cat. No.: B13250845
M. Wt: 151.21 g/mol
InChI Key: HNBHVZUDKSBQAR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions to form the pyrazole ring, followed by further cyclization to form the fused pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine stands out due to its specific substitution pattern and the resulting electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H13N3/c1-6-7-3-4-9-5-8(7)11(2)10-6/h9H,3-5H2,1-2H3

InChI Key

HNBHVZUDKSBQAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CCNC2)C

Origin of Product

United States

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